
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate, also known as TBFPOC, is an organic compound that has been studied and used in a variety of scientific research applications. This compound is a derivative of piperidine and is composed of a tert-butyl group, a 4-fluorophenyl group and a 3-oxopiperidine-1-carboxylate group. TBFPOC has been studied for its potential applications in a variety of different areas, including synthesis, drug development, and biochemical and physiological studies.
Scientific Research Applications
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied extensively for its potential applications in a variety of scientific research areas. One of the most promising applications is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, as well as its potential to act as a chiral catalyst.
Mechanism of Action
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied for its potential mechanism of action. It is believed that the compound acts as an inhibitor of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its ability to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It is believed that the compound has the potential to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Advantages and Limitations for Lab Experiments
The use of tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its high yield in the Mitsunobu reaction, which makes it a useful tool in the synthesis of other compounds. Additionally, this compound has the potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds. However, the use of this compound in laboratory experiments can also be limited by its potential toxicity and the need for specialized equipment.
Future Directions
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has the potential to be used in a variety of different research areas in the future. One potential future direction for this compound research is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound could be used in the synthesis of other compounds and as a chiral catalyst. Finally, this compound could be studied further for its potential biochemical and physiological effects.
Synthesis Methods
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate can be synthesized by a method known as the Mitsunobu reaction. This method involves the use of a phosphine-based catalyst to convert an alcohol into an ester. In the case of this compound, the Mitsunobu reaction involves the reaction of 4-fluorophenylboronic acid with tert-butyl alcohol in the presence of a phosphine-based catalyst such as triphenylphosphine. The reaction proceeds to form this compound in an excellent yield.
properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQNGYUUCXJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
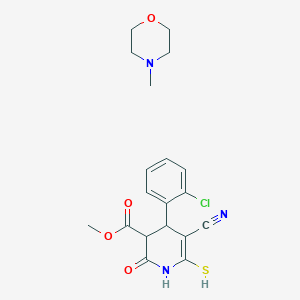
![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)
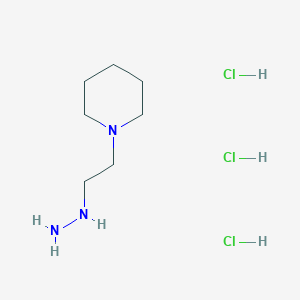
![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
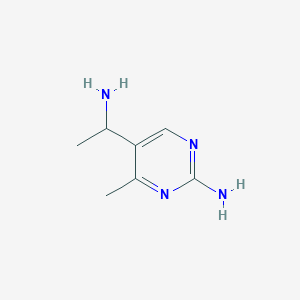
![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
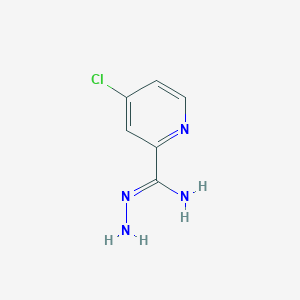

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
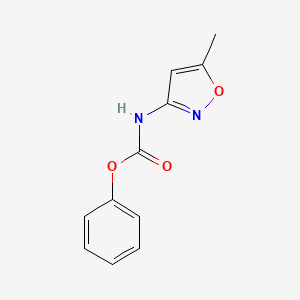
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)